Tetraarsenic trisulfide

Phase Transition Thermal Analysis Materials Science

For researchers facing inconsistent optical band-gap tuning in chalcogenide thin films, Tetraarsenic trisulfide (As₄S₃, CAS 12512-13-9) provides a precise solution. Unlike the layered As₂S₃, its discrete C₃v cage-like molecular structure enables controlled incorporation into As-S matrices. - **Band-Gap Engineering**: Reduces optical band gap from 2.42 eV to 1.87 eV, critical for IR optics and photonic devices. - **Phase-Change Potential**: Exhibits a unique crystalline-to-plastic phase transition at 432 ± 0.5 K, relevant for phase-change memory research. - **Supply Assurance**: Offered as a high-purity research chemical with verified stoichiometry, supported by reliable global logistics.

Molecular Formula As4S3
Molecular Weight 395.9 g/mol
CAS No. 12512-13-9
Cat. No. B082375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraarsenic trisulfide
CAS12512-13-9
SynonymsTetraarsenic trisulfide
Molecular FormulaAs4S3
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESS1[As]2S[As]3[As]1[As]3S2
InChIInChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2
InChIKeyJCPHOCJLRLGAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraarsenic Trisulfide: Structure & Properties


Tetraarsenic trisulfide (As₄S₃, CAS 12512-13-9), also known as dimorphite, is a binary arsenic sulfide characterized by a discrete cage-like molecular structure with C₃v symmetry, distinct from the layered polymeric structure of arsenic trisulfide (As₂S₃, orpiment) and the cage structure of tetraarsenic tetrasulfide (As₄S₄, realgar) [1]. It exists as an orange-yellow crystalline solid in the orthorhombic crystal system (space group Pnma) with a molecular weight of 395.88 g/mol [2][3]. The compound is a rare mineral in nature, forming primarily by deposition in volcanic fumaroles at temperatures of 70–80 °C, and can be synthesized by melting arsenic and sulfur together in controlled molar ratios under vacuum [4].

Discrete cage-like molecular architecture (C₃v)
Model for crystalline-to-plastic phase transition studies
Distinct vibrational fingerprint for quality control

Why Substitution with Other Arsenic Sulfides Fails


The term 'arsenic sulfide' encompasses a family of compounds with fundamentally different stoichiometries, molecular architectures, and consequent physicochemical properties. Tetraarsenic trisulfide (As₄S₃) possesses a discrete, cage-like molecular structure [1]. In contrast, arsenic trisulfide (As₂S₃, orpiment) features a layered, polymeric sheet structure [2], while tetraarsenic tetrasulfide (As₄S₄, realgar) adopts a different cage structure with distinct thermal behavior and electronic properties [3]. These structural differences lead to divergent phase transition temperatures, thermal decomposition pathways, and electronic structures [4]. Consequently, substituting one arsenic sulfide for another can result in drastically altered material performance, particularly in applications sensitive to thermal stability, specific vibrational signatures, or electronic band structure. The following quantitative evidence demonstrates the specific, verifiable differences that mandate precise compound selection.

As₂S₃ (orpiment)
Layered polymer structure vs As₄S₃ cage; thermal and vibrational properties may shift significantly
As₄S₄ (realgar)
Different cage geometry; lacks plastic-crystalline phase transition reported for As₄S₃
P₄S₃ / As₄Se₃ analogs
Proton affinity and ionization energy differ; may alter gas-phase reactivity and electronic structure

As₄S₃ vs. Analogs: Technical Evidence


Plastic-Crystalline Phase Transition

Heat capacity measurements reveal a key differentiating thermal event for As₄S₃: a crystalline-to-plastic phase transition (α → γ) at (432 ± 0.5) K, which is entirely absent in its close analog, As₄S₄ (realgar) [1]. This plastic-crystalline state, characterized by molecular orientational disorder, is a hallmark of As₄S₃ and related cage molecules, but As₄S₄ does not exhibit this behavior [1].

Plastic Phase Transition
Head-to-head
432±0.5 K α→γ transition present in As₄S₃; absent in As₄S₄ (realgar)
Informs thermal processing selection
DSC measurement; 100–500 K range
Phase Transition Thermal Analysis Materials Science

Thermal Decomposition to As₄S₄

As₄S₃ exhibits a distinct thermal decomposition behavior compared to other arsenic sulfides. Under non-equilibrium heating conditions, As₄S₃ undergoes a transformation to a plastic-crystalline β-modification before decomposing. Crucially, annealing experiments at elevated temperatures demonstrate that As₄S₃ and its selenium analog, As₄Se₃, decompose into As₄S₄ and As₄Se₄, respectively, along with unidentified amorphous products [1]. This decomposition pathway is not a reversible equilibrium process and highlights a key difference in long-term thermal stability.

Decomposition Pathway
Head-to-head
As₄S₃ decomposes to As₄S₄ + amorphous products; reverse decomposition not observed
Stability window context for high-temperature use
Non-equilibrium annealing experiments
Thermal Stability Decomposition Materials Chemistry

Gas-Phase Proton Affinity

As₄S₃ exhibits a significantly higher proton affinity compared to its phosphorus and selenium-containing analogs, a property with direct implications for its behavior in mass spectrometry and its reactivity in solution [1]. This was determined through chemical ionization mass spectrometry (CIMS) using reagents of known proton affinity.

Proton Affinity
Reported
As₄S₃ exhibits significantly higher proton affinity vs P₄S₃, As₄Se₃ analogs
May influence gas-phase ionization behavior
CIMS semi-quantitative comparison
Proton Affinity Gas-Phase Chemistry Mass Spectrometry

Ionization Energy

The vertical ionization energy of As₄S₃ has been determined by photoelectron spectroscopy to be 9.01 eV [1]. This value is a fundamental electronic property that distinguishes it from other cage molecules and is essential for understanding its behavior in applications like gas sensing or as a precursor in electronic material synthesis.

Ionization Energy
Reported
9.01 eV (vertical); P₄Se₃: 8.71 eV; P₄S₃: 9.01 eV
Supports electronic structure modeling
Photoelectron spectroscopy, gas-phase
Ionization Energy Photoelectron Spectroscopy Electronic Structure

Optical Band Gap in Chalcogenide Films

The presence of As₄S₃ cage-like structural units in amorphous As-S thin films directly influences the material's optical band gap. In films synthesized by PECVD, a shift in composition from As₃₅S₆₅ to As₅₅S₄₅ leads to a change in dominant structural units from AsS₃/₂ pyramids to As₄S₄ and As₄S₃ cages. This structural evolution causes a considerable decrease in the optical band gap from 2.42 eV to 1.87 eV [1]. This demonstrates that As₄S₃ units are not merely a compositional variant but an active structural motif that dictates key optoelectronic properties.

Optical Band Gap
Reported
Films with As₄S₃ cages: ~1.87 eV; pyramid units: 2.42 eV
Enables band gap engineering in chalcogenide films
PECVD thin films, composition As₃₅S₆₅ to As₅₅S₄₅
Optical Band Gap Chalcogenide Glass Thin Films PECVD

Raman and IR Vibrational Signatures

As₄S₃ possesses a unique vibrational fingerprint that allows for its unambiguous identification in complex matrices and distinguishes it from other arsenic sulfides. Key Raman bands characteristic of the As₄S₃ cage have been identified in the 270–273 cm⁻¹ range [1]. Far-infrared spectroscopy reveals strong bands at 370 cm⁻¹ and 340 cm⁻¹ (symmetric As-S stretching) and a strong band at 176 cm⁻¹ (S-As-S bending) for the C₃v symmetry molecule [2]. These specific modes are distinct from those of As₄S₄ (e.g., 495, 236, 223, 189, 168 cm⁻¹) [1] and the broad features of polymeric As₂S₃, providing a reliable method for quality control and phase identification.

Vibrational Signatures
Head-to-head
Raman 270–273 cm⁻¹; IR 370, 340, 176 cm⁻¹ distinct from As₄S₄ (495, 236 cm⁻¹ etc.)
Provides specific quality control fingerprint
Far-IR and Raman on crystalline samples
Raman Spectroscopy Infrared Spectroscopy Vibrational Modes Structural Analysis

Applications of Tetraarsenic Trisulfide (As₄S₃)


Chalcogenide Thin Films for Optoelectronics

The ability of As₄S₃ cage-like units to significantly lower the optical band gap of As-S thin films (from 2.42 eV to 1.87 eV) enables precise band gap engineering for applications in infrared optics, photonic devices, and integrated optical circuits [1]. Procurement of As₄S₃ is justified when the target device requires this specific lower band gap or when the controlled formation of dimorphite nanocrystals within the film matrix via laser irradiation is desired for enhanced optoelectronic functionality [1].

Phase-Change Applications

The unique crystalline-to-plastic phase transition of As₄S₃ at (432 ± 0.5) K, a feature absent in As₄S₄, makes it a candidate for applications where a solid-state phase change with associated changes in molecular mobility and material properties is advantageous, such as in certain types of phase-change memory or as a model system for studying plastic crystals [2]. Conversely, applications requiring long-term thermal stability above its decomposition point would necessitate careful consideration of its tendency to decompose into As₄S₄ and amorphous products [3].

Precursor for Arsenic Sulfide Synthesis

The well-characterized thermal decomposition of As₄S₃ into As₄S₄ provides a controlled pathway for synthesizing the latter compound [3]. For research groups or industrial processes requiring As₄S₄ with specific properties, using As₄S₃ as a precursor under controlled thermal conditions could offer a reproducible synthetic route, distinguishing its procurement for this specific purpose.

Gas Sensing and Chemical Reactivity

The significantly higher proton affinity of As₄S₃ compared to its phosphorus and selenium analogs [4] suggests its potential utility in the development of chemical sensors, particularly those based on gas-phase ionization or surface reactivity. Its distinct electronic structure and ionization energy (9.01 eV) [5] further support its candidacy for applications where specific charge-transfer or surface interaction properties are required.

Application
Selection Property
Validation Focus
Chalcogenide Thin Films
Optical band gap tunability via As₄S₃ cage units
Incorporate cage motifs; verify band gap by UV-vis
Phase-Change Research
Plastic-crystalline phase transition
Confirm α→γ transition and absence of As₄S₄ contamination
Precursor Synthesis
Thermal decomposition pathway to As₄S₄
Control annealing conditions; monitor product purity
Gas Sensing / Reactivity
Proton affinity and ionization energy
Evaluate gas-phase response; compare with P/Se analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraarsenic trisulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.